molecular formula C17H19N5O2 B7157577 N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide

N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7157577
M. Wt: 325.4 g/mol
InChI Key: SIMPFDKOOIDLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of a cyclopropyl group, a phenyl-substituted triazole ring, and a pyrrolidine carboxamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(19-12-8-9-12)14-7-4-10-21(14)17(24)15-18-11-22(20-15)13-5-2-1-3-6-13/h1-3,5-6,11-12,14H,4,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMPFDKOOIDLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NN(C=N2)C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-phenyl-1,2,4-triazole-3-carbonyl chloride, which is then reacted with N-cyclopropylpyrrolidine-2-carboxamide under appropriate conditions to form the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Cyclopropyl-containing compounds: Known for their stability and unique reactivity.

    Pyrrolidine derivatives: Commonly used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-cyclopropyl-1-(1-phenyl-1,2,4-triazole-3-carbonyl)pyrrolidine-2-carboxamide is unique due to its combination of structural features, which confer specific biological properties and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.